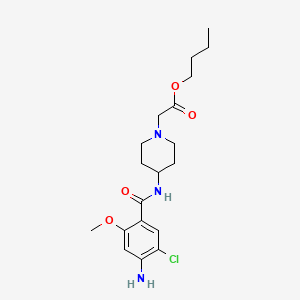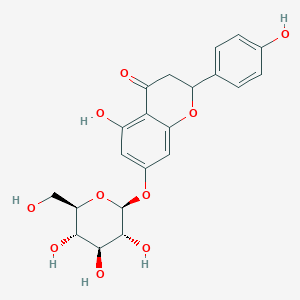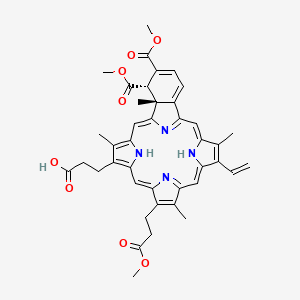![molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5](/img/structure/B1241119.png)
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Übersicht
Beschreibung
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is a novel compound known for its potent, broad-spectrum state-dependent sodium channel blocking properties. It has been studied extensively for its potential therapeutic applications, particularly in treating various pain states, including neuropathic, inflammatory, and postsurgical pain .
Vorbereitungsmethoden
The synthesis of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the phenoxyphenyl intermediate: This involves the reaction of 4-chloro-2-fluorophenol with a suitable phenyl derivative under specific conditions.
Coupling with pyrimidine: The phenoxyphenyl intermediate is then coupled with a pyrimidine derivative to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of state-dependent sodium channel blockers and their interactions with various chemical entities.
Biology: The compound is used in biological studies to understand its effects on sodium channels in neuronal cells and its potential neuroprotective properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves its interaction with voltage-gated sodium channels. It binds to these channels in a state-dependent manner, meaning it preferentially binds to channels that are in an open or inactivated state. This binding inhibits the flow of sodium ions through the channels, thereby reducing neuronal excitability and alleviating pain . The molecular targets include various sodium channel subtypes, and the pathways involved are primarily related to pain signal transmission and modulation.
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is unique compared to other sodium channel blockers due to its high potency, faster binding kinetics, and greater levels of state dependence. Similar compounds include:
Carbamazepine: A well-known sodium channel blocker used to treat neuropathic pain but with a lower therapeutic index and more side effects.
These comparisons highlight the compound’s potential advantages in terms of efficacy and safety for pain management.
Eigenschaften
IUPAC Name |
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVELBYZQRWPJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432389 | |
| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-79-5 | |
| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)

![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)




![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)





